Methyl 2-(3-(benzyloxy)phenyl)acrylate
Overview
Description
Methyl 2-(3-(benzyloxy)phenyl)acrylate is an organic compound widely used as an intermediate in organic synthesis. It is known for its versatility in forming various organic compounds, including drugs, pesticides, and dyes. Additionally, it serves as a starting material for polymerization reactions in the polymer industry .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 2-(3-(benzyloxy)phenyl)acrylate, like other benzylic compounds, may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . They can undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in its structure, which can affect its interaction with its targets and potentially lead to various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-(benzyloxy)phenyl)acrylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactions. The structure of the resulting polymer can be confirmed using spectroscopic techniques such as FT-IR and 1H-NMR .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride and sodium amide . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxygenated derivatives, while substitution reactions may yield various substituted acrylates.
Scientific Research Applications
Methyl 2-(3-(benzyloxy)phenyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes and the development of new drugs.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(3-(benzyloxy)phenyl)acrylate include:
- Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- Other acrylates with similar structural features
Uniqueness
This compound is unique due to its specific benzyloxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXQCXBUCLJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609598 | |
Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556109-76-3 | |
Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.